molecular formula C13H15N3O2 B7536431 N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide

Cat. No. B7536431
M. Wt: 245.28 g/mol
InChI Key: WKJJNDRXBZUXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide, also known as DMOCN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOCN belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, including antiviral, anticancer, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In viral infections, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viral DNA. In neurodegenerative diseases, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral infections, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to inhibit viral replication and reduce viral load. In neurodegenerative diseases, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to have low toxicity towards normal cells and tissues, making it a promising candidate for therapeutic applications. However, one of the main limitations of using N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide. One of the main directions is to further elucidate its mechanism of action and identify its target proteins and signaling pathways. Another direction is to optimize its synthesis method and improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in various disease models and patient populations.

Synthesis Methods

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide can be synthesized through a multi-step process, starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with acetic anhydride to form N-acetyl-2-aminobenzimidazole. The second step involves the reaction of N-acetyl-2-aminobenzimidazole with methyl iodide to form N-(2-methyl-1,3-benzimidazol-5-yl)acetamide. The final step involves the reaction of N-(2-methyl-1,3-benzimidazol-5-yl)acetamide with cyclopropanecarbonyl chloride to form N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide.

Scientific Research Applications

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, viral infections, and neurodegenerative diseases. In cancer research, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In viral infections, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. In neurodegenerative diseases, N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15-10-6-5-9(14-12(17)8-3-4-8)7-11(10)16(2)13(15)18/h5-8H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJNDRXBZUXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.